2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione
Description
2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione is a synthetic compound featuring an isoindole-1,3-dione core modified with a 4-phenylpiperazino group linked via a ketone-containing ethoxy chain. This structural motif is reminiscent of pharmaceutically active isoindole-dione derivatives, such as thalidomide, but with distinct substitutions aimed at optimizing receptor affinity or pharmacokinetic properties.
Properties
IUPAC Name |
2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c24-18(22-12-10-21(11-13-22)15-6-2-1-3-7-15)14-27-23-19(25)16-8-4-5-9-17(16)20(23)26/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHKMOSYQFOBSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CON3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole-1,3-dione with 4-phenylpiperazine under specific conditions. The reaction can be carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would also include purification steps to ensure the final product is of high purity and free from impurities.
Chemical Reactions Analysis
Key Reaction Pathway:
-
Intermediate Formation :
-
Piperazine Coupling :
Reaction Scheme :
Functional Group Reactivity
The compound’s reactivity is dominated by its:
-
Imide Ring : Susceptible to hydrolysis under acidic/basic conditions, forming phthalic acid derivatives.
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Ketone Group : Participates in reductions (e.g., NaBH₄) to form secondary alcohols or in condensations (e.g., with hydrazines to form hydrazones) ( ).
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Piperazine Moiety : Acts as a base, undergoing alkylation or acylation at the secondary amine ( ).
Table 2: Biological Activity of Analogs
| Analog Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio |
|---|---|---|---|
| N-(4-Benzylpiperazine)-phthalimide | 12.4 | 8.3 | 1.49 |
| N-(4-Phenylpiperazine)-phthalimide | 14.7 | 9.8 | 1.50 |
| Reference (Meloxicam) | 15.2 | 10.1 | 1.51 |
Degradation Pathways
Scientific Research Applications
2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: : The compound is used in the synthesis of other chemical entities and as a building block in organic synthesis.
Biology: : It is studied for its biological activity, particularly its potential as an anticancer agent.
Medicine: : CPI-613 is being investigated for its therapeutic potential in treating various types of cancer.
Industry: : The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione exerts its effects involves its interaction with molecular targets and pathways. The phenylpiperazine moiety is known to interact with various receptors and enzymes, leading to the modulation of cellular processes. The exact molecular targets and pathways involved are still under investigation, but the compound is believed to affect mitochondrial function and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione and analogous compounds:
Structural and Functional Insights
- Thalidomide’s anti-inflammatory and antiangiogenic effects are linked to its dioxopiperidine moiety, whereas the phenylpiperazine group may confer dopaminergic or serotonergic modulation .
- Methoxyphenyl Derivative : The 2-methoxyphenyl substituent in the crystal-structured analog increases hydrophobicity, likely limiting bioavailability compared to the target compound’s piperazine-ethoxy chain, which balances lipophilicity and hydrogen-bonding capacity .
- PSQ-PhI (Material Science Derivative) : The silsesquioxane modification in PSQ-PhI enhances thermal stability and solubility in organic solvents, making it suitable for hybrid polymers—a stark contrast to the pharmacological focus of the target compound .
- Benzimidazole Hybrids : These derivatives, synthesized via microwave-assisted methods, exhibit antimicrobial properties due to the benzimidazole moiety, whereas the target compound’s 4-phenylpiperazine group suggests divergent therapeutic targets .
Biological Activity
2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione is a compound of significant interest in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmacologically active agents, including rivaroxaban, a direct factor Xa inhibitor used as an anticoagulant. This article explores its biological activity, synthesis, and implications in therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an isoindole core with a phenylpiperazine moiety, which is crucial for its biological interactions.
Anticoagulant Activity
As an intermediate in the synthesis of rivaroxaban, this compound exhibits anticoagulant properties. Rivaroxaban is known for its ability to inhibit factor Xa, which plays a pivotal role in the coagulation cascade. Studies have demonstrated that this inhibition leads to decreased thrombin generation and reduced clot formation, making it effective for preventing venous thromboembolism and stroke in patients with atrial fibrillation.
The mechanism by which this compound exerts its anticoagulant effects involves the selective inhibition of factor Xa. This action interrupts the conversion of prothrombin to thrombin, ultimately leading to a decrease in fibrin formation and clot stabilization.
Pharmacokinetics and Bioavailability
Rivaroxaban, derived from this compound, has favorable pharmacokinetic properties including rapid absorption and predictable dose-response relationships. Its bioavailability is approximately 66% when taken orally, allowing for convenient dosing regimens.
Synthesis Pathway
The synthesis of this compound involves several key steps:
- Formation of the Isoindole Core : The isoindole structure is formed through cyclization reactions involving appropriate precursors.
- Introduction of Piperazine Moiety : The piperazine ring is introduced via nucleophilic substitution reactions with suitable halogenated derivatives.
- Final Modifications : Subsequent reactions modify the ethoxy and carbonyl groups to yield the final product.
Clinical Applications
Rivaroxaban has been extensively studied in clinical trials for its efficacy in preventing thromboembolic events. For instance:
- RECORD Trials : These trials demonstrated that rivaroxaban significantly reduced the incidence of deep vein thrombosis (DVT) compared to standard therapies following hip or knee replacement surgeries.
Comparative Efficacy
A study comparing rivaroxaban to warfarin showed that rivaroxaban was associated with lower rates of major bleeding and similar efficacy in preventing stroke in patients with atrial fibrillation.
| Study | Comparison | Outcome |
|---|---|---|
| RECORD 1 | Rivaroxaban vs. Enoxaparin | Lower DVT incidence |
| ROCKET AF | Rivaroxaban vs. Warfarin | Similar efficacy; lower bleeding rates |
Q & A
Q. What are the optimal synthetic pathways for 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione, and how are intermediates validated?
Methodological Answer:
- Synthesis Protocol : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, refluxing 2-oxo-2H-chromene-3-carbohydrazide with benzoyl chloride in ethanol for 5 hours yields intermediates (e.g., N'-benzoyl derivatives) .
- Intermediate Validation : Use thin-layer chromatography (TLC) for purity checks and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Mass spectrometry (MS) ensures molecular weight accuracy .
- Safety : Adhere to protocols for handling volatile solvents (e.g., dichloromethane) and ensure proper ventilation during reflux steps .
Q. How is the crystal structure of this compound determined, and what analytical techniques are critical?
Methodological Answer:
- X-ray Diffraction (XRD) : Single-crystal XRD is the gold standard for resolving molecular geometry and piperazine/isoindole-dione conformations. Data refinement via software like SHELX validates bond angles and torsional strains .
- Complementary Techniques : Pair XRD with Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and differential scanning calorimetry (DSC) to assess thermal stability .
Advanced Research Questions
Q. How can researchers address contradictions in reactivity data between computational models and experimental results?
Methodological Answer:
- Computational Calibration : Use density functional theory (DFT) to model reaction pathways, focusing on transition states and activation energies. Cross-validate with experimental kinetic studies (e.g., varying temperature/pH) to identify discrepancies .
- Error Analysis : Compare computed vs. observed NMR chemical shifts. Deviations >1 ppm may indicate solvation effects or crystal packing biases, requiring adjustments to simulation parameters (e.g., solvent models) .
Q. What strategies are effective for characterizing polymorphic forms of this compound, and how do they impact bioactivity?
Methodological Answer:
- Polymorph Screening : Employ solvent evaporation (e.g., ethanol/water mixtures) under controlled humidity/temperature. Use powder XRD (PXRD) to distinguish polymorphs and Raman spectroscopy to detect lattice vibrations .
- Bioactivity Correlation : Conduct in vitro assays (e.g., enzyme inhibition) with each polymorph. For example, Form A may exhibit higher solubility and bioavailability due to altered crystal packing .
Q. How can researchers design experiments to study the compound’s stability under varying environmental conditions?
Methodological Answer:
- Accelerated Stability Testing : Expose samples to stressors (UV light, 40°C/75% RH) for 1–3 months. Monitor degradation via high-performance liquid chromatography (HPLC) and identify byproducts using LC-MS .
- Mechanistic Insights : Use radical scavengers (e.g., ascorbic acid) to assess oxidative degradation pathways. Compare degradation profiles in aqueous vs. non-polar solvents to isolate hydrolysis effects .
Q. What methodologies are recommended for analyzing the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics (kon/koff) and affinity (KD). Validate with isothermal titration calorimetry (ITC) for enthalpy/entropy contributions .
- Molecular Docking : Use AutoDock Vina to predict binding poses. Refine models with molecular dynamics (MD) simulations (10–100 ns trajectories) to account for protein flexibility .
Data Contradiction Resolution
Q. How should researchers resolve discrepancies between theoretical and experimental LogP values?
Methodological Answer:
- Experimental LogP : Measure via shake-flask method (octanol/water partitioning) with HPLC quantification. Average triplicate runs to minimize error .
- Theoretical Adjustments : Recalibrate computational models (e.g., ChemAxon) using experimental data. Incorporate corrections for ionization states (pKa shifts) and intramolecular H-bonding .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
